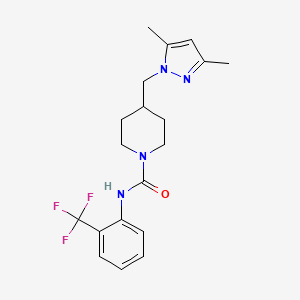

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3N4O/c1-13-11-14(2)26(24-13)12-15-7-9-25(10-8-15)18(27)23-17-6-4-3-5-16(17)19(20,21)22/h3-6,11,15H,7-10,12H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYSNMAUHUXTTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with an appropriate amine. The reaction conditions often require heating and the use of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The presence of the trifluoromethyl group can make the compound susceptible to oxidation reactions.

Reduction: : The piperidine ring can be reduced under certain conditions.

Substitution: : The pyrazole and piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles such as amines or alcohols, and bases like potassium hydroxide (KOH) are often employed.

Major Products Formed

The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer activities. For instance, studies have shown that pyrazole-based compounds can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the piperidine structure may further enhance these effects by improving the compound's interaction with biological targets involved in cancer progression .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By potentially modulating COX activity, this compound could serve as a therapeutic agent for inflammatory diseases .

3. Antiviral Activity

Recent studies have explored the potential of pyrazole derivatives in antiviral applications, particularly against influenza viruses. The mechanism involves disrupting protein-protein interactions critical for viral replication. The specific structural features of this compound may enhance its efficacy against viral targets .

Synthetic Pathways

The synthesis of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds to construct the pyrazole framework.

- Piperidine Synthesis : The piperidine moiety is often synthesized through reductive amination or cyclization methods involving appropriate amines.

- Final Coupling Reaction : The final step involves coupling the pyrazole derivative with the piperidine carboxamide to yield the target compound.

Case Studies and Research Findings

Several case studies have documented the biological evaluation of similar compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the micromolar range. |

| Study B | Reported anti-inflammatory effects through COX inhibition assays, showing potential for treating chronic inflammatory conditions. |

| Study C | Evaluated antiviral activity against influenza A virus, highlighting effective binding to viral polymerase complexes. |

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to a cascade of biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogs with Pyrazole and Pyrimidine Cores

Compound 2s : 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine

- Core : Pyrimidine ring instead of piperidine.

- Substituents : 3,5-Dimethylpyrazole at position 2; CF₃ group on the para-position of the phenyl ring.

- The para-CF₃ group may alter steric interactions compared to the ortho-CF₃ in the target compound.

- Synthetic Feasibility : Reported yield of 74% suggests efficient synthesis .

P592-0749 : 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide

- Core : Hybrid pyrimidine-piperidine system.

- Substituents : 3-Methoxybenzyl group instead of 2-CF₃ phenyl.

- Key Differences :

Analogs with Trifluoromethyl Phenyl and Oxadiazole Moieties

Compound 9 (EP 4 374 877 A2) : 2-[3,5-Bis(trifluoromethyl)phenyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole

- Core : Oxadiazole instead of piperidine.

- Substituents : Bis-CF₃ phenyl and brominated pyrazole.

- Bromine increases MW (~537 g/mol) and may complicate synthesis .

Piperidine-Based Analogs with Complex Substitutions

EP 4 374 877 A2 Derivatives :

- Example: (4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide

- Core : Pyrrolo-pyridazine fused with piperidine.

- Substituents: Cyano, methylpyrimidine, and morpholine-ethoxy groups.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Steric Effects : The ortho-CF₃ in the target compound may hinder binding to flat active sites compared to para-CF₃ analogs like Compound 2s .

- Flexibility vs.

- Synthetic Complexity : Derivatives with fused rings (EP 4 374 877 A2) require multi-step syntheses, making the target compound more accessible for rapid optimization .

Biological Activity

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a novel pyrazole derivative with potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Research indicates that pyrazole derivatives interact with various biological targets, leading to their pharmacological effects. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which may improve the compound's potency against specific targets such as enzymes involved in inflammatory pathways or cancer cell proliferation.

Anticancer Activity

In vitro studies have demonstrated that similar pyrazole derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, a study highlighted that pyrazole compounds could inhibit the proliferation of breast and prostate cancer cell lines through the modulation of cell cycle regulators and apoptosis-related proteins .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds with similar structures have shown effectiveness in reducing inflammatory markers in animal models .

Antimicrobial Effects

Preliminary screening has indicated that pyrazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized a series of pyrazole derivatives, including the target compound. They evaluated its anticancer activity against several cancer cell lines. The results showed that the compound significantly inhibited cell growth at micromolar concentrations, with IC50 values comparable to established chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Target Compound | MCF-7 (Breast Cancer) | 15 |

| Target Compound | PC-3 (Prostate Cancer) | 12 |

Study 2: Inflammation Model

Another study investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The administration of the compound resulted in a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent .

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 45 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how are reaction parameters controlled?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates alkylation of pyrazole derivatives with chloromethyl intermediates. Stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol pyrazole) and room-temperature stirring are critical for yield optimization . Purification often involves filtration and recrystallization, with solvent selection tailored to solubility profiles.

- Key Parameters: Reaction time, solvent polarity, and base strength.

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer:

- 1H/13C NMR: Assigns proton environments (e.g., trifluoromethyl phenyl groups) and piperidine/pyrazole ring conformations.

- IR Spectroscopy: Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. How are intermediates purified, and what solvents are preferred?

- Methodological Answer: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are standard. Solvent polarity must balance solubility and volatility. For example, DMF residues in crude products require thorough washing with non-polar solvents .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the piperidine-carboxamide backbone?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) determines bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding). For pyrazole-piperidine hybrids, SCXRD data from analogous compounds (e.g., 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine) reveal steric effects from substituents like trifluoromethyl groups .

Q. What strategies guide structure-activity relationship (SAR) studies for analogs targeting biological receptors?

- Methodological Answer:

- Bioisosteric Replacement: Substitute the trifluoromethyl group with chloro or methoxy groups to modulate lipophilicity.

- Pharmacophore Modeling: Align with known scaffolds (e.g., BIBN 4096, a CGRP antagonist) to retain piperidine-carboxamide interactions .

- In Vitro Assays: Test analogs for receptor binding (e.g., GPCRs) using radioligand displacement assays.

Q. How are contradictory spectral data (e.g., overlapping NMR peaks) resolved?

- Methodological Answer:

- 2D NMR (COSY, HSQC): Decouples overlapping signals in crowded regions (e.g., pyrazole methyl protons).

- Variable-Temperature NMR: Reduces dynamic effects in flexible piperidine rings.

- Computational Predictions: Compare experimental 13C shifts with DFT-calculated values .

Q. What computational methods predict binding modes with target proteins?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Use PubChem-derived 3D conformers (e.g., InChI=1S/C20H25N5O2) to dock into protein active sites.

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How is thermal stability assessed for long-term storage?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.